molecular formula C28H25ClN2O3 B5324468 4-chloro-N-{(1Z)-1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide

4-chloro-N-{(1Z)-1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide

Cat. No.: B5324468
M. Wt: 473.0 g/mol
InChI Key: SACYGJLGXQUKPL-BWAHOGKJSA-N
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Description

This compound features a benzamide core conjugated to a 2-methyl-2H-chromen-3-yl group and a 2-phenylethylamino substituent via a (1Z)-propen-2-yl linker. The Z-configuration of the double bond is critical for its stereochemical orientation, influencing molecular interactions and bioactivity. The 4-chloro substituent on the benzamide may enhance electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name

4-chloro-N-[(Z)-1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O3/c1-19-23(17-22-9-5-6-10-26(22)34-19)18-25(31-27(32)21-11-13-24(29)14-12-21)28(33)30-16-15-20-7-3-2-4-8-20/h2-14,17-19H,15-16H2,1H3,(H,30,33)(H,31,32)/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACYGJLGXQUKPL-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C(C(=O)NCCC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C(/C(=O)NCCC3=CC=CC=C3)\NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-{(1Z)-1-(2-methyl-2H-chromen-3-yl)-3-oxo-3-[(2-phenylethyl)amino]prop-1-en-2-yl}benzamide is a complex organic compound belonging to the benzamide class, which is recognized for its diverse biological activities including anticancer and anti-inflammatory properties. The unique structural features of this compound, such as the chloro substituent and chromenyl moiety, contribute to its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C23H24ClN3O2, with a molecular weight of approximately 415.91 g/mol. The compound's structure includes:

Functional Group Description
Chloro GroupEnhances biological activity by increasing lipophilicity.
Chromenyl MoietyPotentially contributes to antioxidant properties.
Benzamide BackboneKnown for various biological activities including enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in critical cellular processes. Preliminary studies suggest that it may interfere with DNA replication or protein synthesis pathways, although further research is necessary to elucidate these mechanisms.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 5.77 µM against human breast cancer cells, indicating potent antiproliferative activity .

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been explored. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This effect is likely mediated through the inhibition of specific signaling pathways involved in inflammation .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on Chromenyl Derivatives :
    • A series of chromenyl derivatives were synthesized and evaluated for their anticancer properties against different cell lines. One derivative exhibited significant inhibition of cell proliferation with an IC50 value of 3.8 µM against DU145 prostate cancer cells .
  • Enzyme Inhibition Studies :
    • Molecular docking studies revealed that similar benzamide compounds can effectively bind to active sites of enzymes involved in cancer metabolism, suggesting a mechanism for their anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Substituent Effects on Melting Points and Solubility
  • Compound in : N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide derivatives exhibit high melting points (240–268°C) due to sulfonamide hydrogen bonding . In contrast, the target compound lacks sulfonamide groups, suggesting a lower melting point, though the chromene ring may offset this through increased rigidity.
  • Compound in : A thiazol-2-yl sulfamoyl-substituted analog has a lower melting point (200–201°C), highlighting the role of heterocyclic substituents in reducing crystallinity .
  • Compound in : N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide shows a melting point of 142.9–143.4°C, likely due to flexible alkyl chains disrupting packing . The target compound’s chromene ring and rigid enamide linker may result in a higher melting point.
Molecular Weight and Lipophilicity
  • The target compound’s molecular weight is expected to exceed 450 g/mol (based on chromene and benzamide contributions), compared to: : C23H20ClN3O2 (405.88 g/mol) with a pyridinylmethyl group . : C22H23ClN2O3 (399.88 g/mol) with a piperidinyl substituent .

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C27H24ClN3O3* ~470 N/A 2-Methylchromene, 2-phenylethylamino
C23H21N3O5S 451.49 240–268 4-Sulfamoylphenyl
C23H20ClN3O2 405.88 N/A 3-Pyridinylmethyl
C22H23ClN2O3 399.88 N/A Piperidin-1-yl

*Estimated based on structural similarity.

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